(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenoxypropoxy group, and a methylidene group attached to an oxazole ring
Scientific Research Applications
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and amines, which undergo condensation reactions to form the oxazole ring. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one: shares similarities with other oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. Its combination of methoxy, phenoxypropoxy, and methylidene groups attached to an oxazole ring makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-19-8-6-9-21(16-19)26-28-23(27(29)33-26)17-20-12-13-24(25(18-20)30-2)32-15-7-14-31-22-10-4-3-5-11-22/h3-6,8-13,16-18H,7,14-15H2,1-2H3/b23-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYIRRGOTDPNGH-HAVVHWLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=C(C=C3)OCCCOC4=CC=CC=C4)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC(=C(C=C3)OCCCOC4=CC=CC=C4)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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